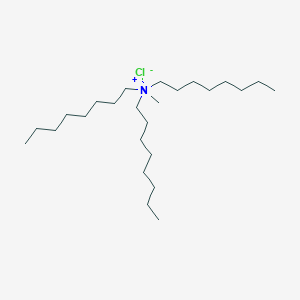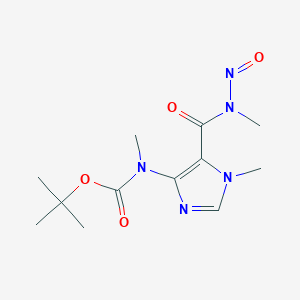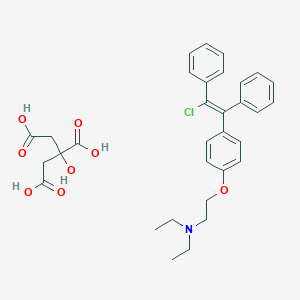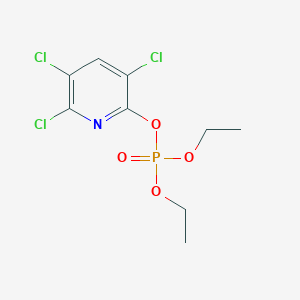![molecular formula C5H5N5 B129074 Imidazo[1,5-a][1,3,5]triazin-4-amine CAS No. 145837-65-6](/img/structure/B129074.png)
Imidazo[1,5-a][1,3,5]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-a][1,3,5]triazin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has shown promising results in various scientific research studies, especially in the field of drug discovery.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a][1,3,5]triazin-4-amine has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of Imidazo[1,5-a][1,3,5]triazin-4-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
Imidazo[1,5-a][1,3,5]triazin-4-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, it has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Imidazo[1,5-a][1,3,5]triazin-4-amine is its wide range of biological activities. This makes it a promising compound for drug discovery and development. However, one of the limitations of the compound is its complex synthesis process, which can make it difficult to produce in large quantities. In addition, its exact mechanism of action is not fully understood, which can make it challenging to optimize its activity for specific applications.
Zukünftige Richtungen
There are several future directions for research on Imidazo[1,5-a][1,3,5]triazin-4-amine. One area of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of focus is the optimization of its activity for specific applications, such as cancer treatment or antiviral therapy. In addition, further research is needed to fully understand its mechanism of action and to identify potential drug targets. Overall, Imidazo[1,5-a][1,3,5]triazin-4-amine is a promising compound that has the potential to make a significant impact in the field of medicinal chemistry.
Synthesemethoden
The synthesis of Imidazo[1,5-a][1,3,5]triazin-4-amine is a complex process that involves multiple steps. The most commonly used method for its synthesis is the reaction of 2-aminopyridine with cyanogen bromide. The reaction yields a mixture of 2-amino-4-cyanopyridine and 2-amino-6-cyanopyridine, which are then reacted with hydrazine hydrate to produce Imidazo[1,5-a][1,3,5]triazin-4-amine. Other methods of synthesis include the reaction of 2-aminopyridine with dichloromethane in the presence of a base and the reaction of 2-amino-4-cyanopyridine with hydrazine hydrate.
Eigenschaften
CAS-Nummer |
145837-65-6 |
|---|---|
Produktname |
Imidazo[1,5-a][1,3,5]triazin-4-amine |
Molekularformel |
C5H5N5 |
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
imidazo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C5H5N5/c6-5-9-2-8-4-1-7-3-10(4)5/h1-3H,(H2,6,8,9) |
InChI-Schlüssel |
WCFSULCGTIFUHL-UHFFFAOYSA-N |
SMILES |
C1=C2N=CN=C(N2C=N1)N |
Kanonische SMILES |
C1=C2N=CN=C(N2C=N1)N |
Synonyme |
Imidazo[1,5-a]-1,3,5-triazin-4-amine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)








